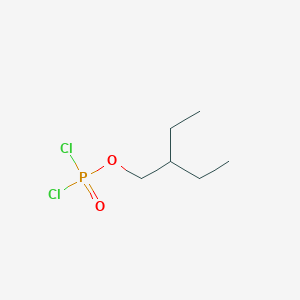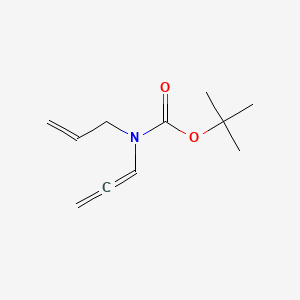
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzimidoyl chloride, featuring a fluorine atom at the 3-position and a hydroxyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield the corresponding amine.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include:
Amides and Esters: Formed through substitution reactions.
N-oxide Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Potential use in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. These functional groups influence the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
- 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride
- N-hydroxy-4-methylbenzimidoyl Chloride
Uniqueness
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H7ClFNO |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
3-fluoro-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-2-3-6(4-7(5)10)8(9)11-12/h2-4,12H,1H3 |
InChI-Schlüssel |
FBSFGMDLMMPXAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)



![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)

![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)


![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)


